molecular formula C7H13N3O3S B2663800 1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol CAS No. 2137803-20-2

1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol

Cat. No.: B2663800
CAS No.: 2137803-20-2
M. Wt: 219.26
InChI Key: QDWHDXQFVFZBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol is a compound that features a pyrazole ring substituted with a methylsulfonyl group and an amino alcohol side chain

Preparation Methods

The synthesis of 1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Properties

IUPAC Name

1-amino-3-(4-methylsulfonylpyrazol-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3S/c1-14(12,13)7-3-9-10(5-7)4-6(11)2-8/h3,5-6,11H,2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWHDXQFVFZBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN(N=C1)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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